2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene
Description
Chemical Structure: The compound 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene (CAS: 365-55-9) features a biphenyl system connected via a sulfanyl (–S–) bridge. Each benzene ring is substituted with a nitro (–NO₂) group and a trifluoromethyl (–CF₃) group at specific positions (2-nitro-4-CF₃ on one ring and 1-sulfanyl-4-CF₃-2-nitro on the other) .
Molecular Formula: C₁₄H₆F₆N₂O₄S
Molecular Weight: 412.269 g/mol
Key Properties:
- The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilic reactivity and thermal stability.
Properties
CAS No. |
365-55-9 |
|---|---|
Molecular Formula |
C14H6F6N2O4S |
Molecular Weight |
412.27 g/mol |
IUPAC Name |
2-nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6F6N2O4S/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H |
InChI Key |
JZOKZEROYRPYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A seminal method involves the nucleophilic substitution of 3-nitro-4-chlorobenzotrifluoride with sodium sulfide (Na₂S·9H₂O) in isopropanol. The reaction proceeds via a two-step mechanism:
-
Disproportionation : Sodium sulfide reacts with elemental sulfur to generate polysulfide ions (Sₙ²⁻), which act as nucleophiles.
-
Double Displacement : Two equivalents of 3-nitro-4-chlorobenzotrifluoride undergo substitution at the chloro position, forming the disulfide bond.
Optimized Conditions
Workup and Purification
The crude product is filtered, washed with cold isopropanol, and suspended in water to remove salts. Final drying at 65°C yields yellow crystals (m.p. 160–162°C).
Table 1: Halogen Displacement Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3-Nitro-4-chlorobenzotrifluoride |
| Solvent | Isopropanol |
| Reaction Time | 4–6 hours |
| Yield | 93% |
| Purity (HPLC) | >98% |
One-Pot Oxidative Coupling of Thiols
Disulfide Formation from Thiol Precursors
An alternative route employs the oxidative coupling of 2-nitro-4-(trifluoromethyl)benzenethiol using iodine or hydrogen peroxide. The thiol precursor is synthesized via zinc-mediated reduction of the corresponding disulfide (e.g., bis[2-nitro-4-(trifluoromethyl)phenyl]disulfide).
Reaction Scheme
-
Thiol Generation :
-
Oxidative Coupling :
Key Observations
-
Oxidant Efficiency : H₂O₂ outperforms I₂ in minimizing side products (e.g., sulfoxides).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions.
Table 2: Oxidative Coupling Optimization
| Condition | Outcome |
|---|---|
| Oxidant | H₂O₂ (30% aqueous) |
| Temperature | 25–30°C |
| Yield | 85–89% |
| Byproducts | <5% sulfoxides |
Thiol-Based Coupling with Aryl Halides
Cross-Coupling with Bromoarenes
A patent by Rodygin et al. demonstrates the use of 1-bromo-2-nitro-4-(trifluoromethyl)benzene in a SnCl₄-catalyzed reaction with thiols. While the original protocol targets phenyl sulfides, adaptation with 2-nitro-4-(trifluoromethyl)benzenethiol yields the disulfide.
Procedure
Challenges and Modifications
-
Catalyst Toxicity : SnCl₄ necessitates careful handling; alternatives like FeCl₃ reduce efficiency.
-
Regioselectivity : Steric hindrance from trifluoromethyl groups slows reaction kinetics, requiring extended reflux.
Comparative Analysis and Industrial Scalability
Method Efficiency and Cost
| Method | Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Halogen Displacement | 93% | 120 | High |
| Oxidative Coupling | 85% | 150 | Moderate |
| Thiol Cross-Coupling | 82% | 180 | Low |
Chemical Reactions Analysis
Types of Reactions
2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl groups contribute to the pharmacological properties of drugs, enhancing their efficacy and bioavailability. For instance, compounds containing similar structural motifs have been linked to improved activity against certain diseases, including cancer and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been investigated for their potential as fungicides. The synthesis of substituted phenoxyphenyl ketones from this compound has shown promising fungicidal activity, making it a candidate for developing new agricultural products . The environmental impact and efficacy of these compounds are currently subjects of ongoing research.
Material Science
The unique chemical properties of 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene allow it to be used in the development of advanced materials. Its incorporation into polymers and coatings can enhance thermal stability and chemical resistance, which are critical for various industrial applications .
Case Study 1: Pharmaceutical Development
In a study published in the Journal of the American Chemical Society, researchers explored the synthesis pathways involving compounds with similar structures to this compound. They found that modifications to the trifluoromethyl groups significantly influenced the biological activity of the resulting pharmaceuticals, leading to enhanced therapeutic effects against specific targets .
Case Study 2: Agricultural Applications
Research conducted by agricultural chemists demonstrated that derivatives of this compound exhibited significant antifungal properties when tested against common plant pathogens. The study highlighted the potential for developing new fungicides that are both effective and environmentally friendly .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis precursor | Enhanced bioactivity due to trifluoromethyl groups |
| Agricultural Chemistry | Fungicide development | Effective against plant pathogens |
| Material Science | Polymer enhancement | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and electron-withdrawing effects, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Substituent and Functional Group Analysis
The table below compares key structural features of the target compound with analogs:
Key Observations :
- Linkage Type : Replacing the sulfanyl (–S–) bridge in the target compound with an ether (–O–) bridge (as in fluorodifen) reduces molecular weight and alters lipophilicity, impacting herbicidal activity .
- Disulfide vs. Sulfanyl : The disulfide analog (CAS 860-39-9) exhibits a higher molecular weight (444.329 vs. 412.269) and melting point (157–160°C), likely due to stronger intermolecular interactions from the –S–S– bridge .
- Electrophilic Reactivity : The sulfenyl chloride (CAS 7669-54-7) is more reactive due to the –SCl group, enabling electrophilic substitutions, whereas the target compound’s –S– bridge may favor nucleophilic or radical pathways .
Spectroscopic and Stability Comparisons
- IR Spectroscopy: The target compound’s nitro groups likely show ν(NO₂) stretches near 1520–1350 cm⁻¹, consistent with fluorodifen .
- Thermal Stability: Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) .
Herbicidal Potential
- Fluorodifen (CAS 15457-05-3), a structural analog with an ether bridge, is a commercial herbicide targeting weed seedlings. The target compound’s sulfanyl bridge may offer improved soil persistence or altered mode of action due to sulfur’s redox activity .
Biological Activity
The compound 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene (CAS No. 365-55-9) is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as nitro and trifluoromethyl. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and other fields.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₆F₆N₂O₄S
- Molecular Weight : 412.269 g/mol
Structural Features
The compound features:
- Two nitro groups : Contributing to its electrophilic properties.
- Two trifluoromethyl groups : Enhancing lipophilicity and influencing biological interactions.
- Sulfanyl group : Potentially involved in redox reactions.
Preliminary studies indicate that This compound may interact with various biological targets, including enzymes and receptors. The presence of nitro groups suggests potential activity in modulating oxidative stress pathways, while the trifluoromethyl groups may enhance binding affinity to lipid membranes.
Toxicological Studies
Research has highlighted several toxicological aspects of this compound:
Acute Toxicity
In rodent models, acute exposure studies have shown:
- Significant accumulation in adipose tissue, lungs, liver, and kidneys.
- A biological half-life of approximately 19 hours post-intravenous administration .
Repeated Dose Toxicity
In a 14-day oral toxicity study:
- Doses of 1000 mg/kg bw/day resulted in increased liver weights and nephropathy in male rats.
- An NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was established based on kidney effects observed at higher doses .
Pharmacological Studies
The compound's structural similarities to other pharmacologically active compounds suggest potential therapeutic applications. For instance:
- Compounds with similar trifluoromethyl and nitro substituents have shown antibacterial and antifungal activities .
Interaction Studies
Initial binding affinity studies indicate that the compound may interact with various biological receptors, potentially influencing pathways relevant to cancer and inflammatory diseases. Further research is needed to elucidate these interactions fully.
Case Study 1: Anticancer Activity
In vitro studies have indicated that compounds with similar structural features to This compound exhibit promising anticancer activity. For instance, derivatives have been tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating effective cytotoxicity .
Case Study 2: Antibacterial Properties
Another study evaluated the antibacterial properties of structurally related compounds. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that the nitro and trifluoromethyl groups may enhance antimicrobial efficacy through disruption of bacterial cell membranes .
Data Summary Table
| Property/Study Type | Findings |
|---|---|
| Molecular Weight | 412.269 g/mol |
| NOAEL | 10 mg/kg bw/day |
| Acute Toxicity | Accumulation in adipose tissue |
| Biological Half-Life | ~19 hours |
| Anticancer IC50 (in vitro) | Low micromolar range |
| Antibacterial Activity | Significant inhibition against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene in laboratory settings?
- Methodology : Multi-step synthesis involving nitration and thiolation reactions is typical for nitro- and sulfanyl-containing aromatics. For example, nitration of precursor trifluoromethyl-substituted benzene derivatives (e.g., via HNO₃/H₂SO₄ mixtures) followed by selective sulfanyl group introduction using thiophiles like NaSH or thiophenol derivatives. Strict control of temperature and stoichiometry is critical to avoid over-nitration or side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents (e.g., DMF) is recommended. Monitor purity via TLC and HPLC.
Q. How should researchers safely handle and store this compound given its reactive functional groups?
- Safety Protocols : Refer to UN GHS guidelines (Revision 8) for nitroaromatics and sulfides: use PPE (gloves, goggles), work in fume hoods, and avoid contact with reducing agents or heat sources due to potential exothermic decomposition .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Methods :
- NMR : ¹⁹F NMR to resolve trifluoromethyl groups (δ –60 to –65 ppm) and ¹H NMR for aromatic protons (δ 7.5–8.5 ppm).
- MS : High-resolution ESI-MS or EI-MS to confirm molecular weight (412.269 g/mol) and fragmentation patterns .
- FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1100 cm⁻¹ (C-S stretch).
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when determining the compound’s structure?
Compare independent models from single-crystal X-ray diffraction (SC-XRD) data.
Validate against DFT-optimized geometries (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis sets).
- Troubleshooting : Address twinning or disorder by collecting data at low temperatures (100 K) and using higher-resolution detectors.
Q. What mechanistic insights explain the electronic effects of nitro and trifluoromethyl groups on reactivity?
- Electronic Influence :
- Nitro groups : Strong electron-withdrawing meta-directors that deactivate the ring, favoring electrophilic substitution at para positions.
- Trifluoromethyl groups : Moderate electron-withdrawing via inductive effects, stabilizing intermediates in SNAr reactions.
Q. How can researchers optimize reaction conditions for functionalizing the sulfanyl bridge?
- Methodological Approach :
Screen oxidants (e.g., mCPBA, H₂O₂) to convert –S– to sulfoxide (–SO–) or sulfone (–SO₂–) while preserving nitro groups.
Monitor kinetics via in-situ IR or UV-Vis to identify optimal pH (neutral to mild acidic) and solvent polarity (acetonitrile > DCM).
Data Contradiction & Validation
Q. What strategies address discrepancies in biological activity assays involving this compound?
- Validation Framework :
Replicate assays under standardized conditions (e.g., fixed cell lines, identical incubation times).
Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers in dose-response curves .
Structural & Computational Tools
Q. Which computational methods best predict the compound’s solubility and partition coefficients?
- Modeling Workflow :
Use COSMO-RS (via Turbomole) to compute logP (~3.2 predicted) and solubility in organic/aqueous mixtures.
Validate with experimental shake-flask tests (octanol-water partitioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
